2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
The compound "2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide" is a complex organic molecule that has garnered attention in scientific research for its potential applications across various fields. It contains multiple functional groups and has a unique molecular structure that makes it an interesting subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps, beginning with the formation of the core pyrazolo[3,4-d]pyrimidine structure. Key steps include:
Formation of pyrazolo[3,4-d]pyrimidine: : Starting with the reaction between appropriate pyrazole and pyrimidine precursors under catalytic conditions.
Substitution reactions: : Introducing the morpholino group through nucleophilic substitution.
Thiolation: : Adding the methylthio group.
Methoxylation: : Introducing the methoxy group.
Amidation: : Final coupling with 2-chloro-N-(2-bromoethyl)benzamide under base conditions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to maximize yield and purity while minimizing cost and environmental impact. This involves using scalable reaction conditions, continuous flow chemistry, and recycling of solvents.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: : Nitro derivatives could be reduced to amines.
Substitution: : The methoxy and morpholino groups can be replaced under suitable conditions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Catalytic hydrogenation or reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Corresponding amines.
Substitution Products: : Depending on the nucleophile, different substituted derivatives.
Scientific Research Applications
Chemistry
Used as a precursor in the synthesis of more complex organic molecules, particularly in the development of new heterocyclic compounds.
Biology
Explored for its potential activity against specific biological targets, including enzymes and receptors due to its diverse functional groups.
Medicine
Investigated for its potential therapeutic effects. Its structure allows for interactions with various biological macromolecules, making it a candidate for drug development.
Industry
Utilized in materials science for the development of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism by which 2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exerts its effects often involves binding to specific molecular targets such as enzymes or receptors. This binding can lead to inhibition or activation of the target, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(2-(6-(methylthio)-4-piperidin-1-yl-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-imidazo[1,2-d]pyrimidin-1-yl)ethyl)benzamide
Highlighting Uniqueness
This compound stands out due to its combination of a methoxy group, methylthio group, and a morpholino-substituted pyrazolo[3,4-d]pyrimidine core, which together provide unique chemical properties and potential biological activities.
This should give you a comprehensive overview of "2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Properties
IUPAC Name |
2-methoxy-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-28-16-6-4-3-5-14(16)19(27)21-7-8-26-18-15(13-22-26)17(23-20(24-18)30-2)25-9-11-29-12-10-25/h3-6,13H,7-12H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVICGNDUFIJDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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